(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid

Chiral synthesis Enantioselective catalysis Stereochemical SAR

Select (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid (CAS 2343964-61-2) for its defined (1R,3S) absolute stereochemistry essential for target engagement in chiral pharmaceutical synthesis. Unlike racemic mixtures (e.g., CAS 1785089-18-0) or positional isomers (2- or 4-substituted), this meta-fluoromethyl compound provides reproducible amide coupling with preservation of chiral integrity and distinct SAR geometry. 98% purity enables reliable lead optimization and peptidomimetic construction.

Molecular Formula C8H13FO2
Molecular Weight 160.188
CAS No. 2343964-61-2
Cat. No. B2904458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid
CAS2343964-61-2
Molecular FormulaC8H13FO2
Molecular Weight160.188
Structural Identifiers
SMILESC1CC(CC(C1)C(=O)O)CF
InChIInChI=1S/C8H13FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1
InChIKeyFIFZABMQUMDEBZ-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid (CAS 2343964-61-2): Chiral Fluorinated Cyclohexane Building Block for Pharmaceutical Synthesis


(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid (CAS 2343964-61-2, molecular formula C8H13FO2, molecular weight 160.19 g/mol) is a chiral, fluorine-substituted cyclohexane carboxylic acid building block . The compound features a defined (1R,3S) stereochemical configuration with a fluoromethyl substituent at the 3-position of the cyclohexane ring and a carboxylic acid group at the 1-position . The fluoromethyl group contributes to modulated lipophilicity (XLogP3-AA = 1.6) and enhanced metabolic stability potential relative to non-fluorinated analogs [1]. The chiral nature of this compound makes it particularly valuable for the stereoselective synthesis of pharmaceutical intermediates where absolute configuration is critical for target binding [2]. The carboxylic acid functionality provides a versatile synthetic handle for amide coupling, esterification, and other derivatization reactions .

Why Generic Substitution of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid Fails: Stereochemical and Substitution Pattern Constraints in Medicinal Chemistry


Generic substitution of (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid with alternative fluorinated cyclohexane carboxylic acid derivatives introduces critical structural variations that compromise synthetic utility in stereospecific applications. The compound's (1R,3S) absolute stereochemistry is non-interchangeable with its enantiomer (1S,3R) or with racemic mixtures lacking defined chirality; stereochemical inversion in analogous 3-aminocyclohexanecarboxylic acid systems has been demonstrated to produce at least 20-fold differences in biological potency [1]. Positional isomers—including 2-(fluoromethyl)cyclohexane-1-carboxylic acid (CAS 1421603-44-2) and 4-(fluoromethyl)cyclohexane-1-carboxylic acid (CAS 220573-27-3)—present distinct spatial arrangements that alter binding geometry and metabolic handling despite identical molecular formula (C8H13FO2) and molecular weight (160.19 g/mol) . The 3-substitution pattern establishes a specific distance and orientation between the fluoromethyl and carboxylic acid groups that cannot be replicated by para- (4-) or ortho-like (2-) substitution. Non-fluorinated analogs such as (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid (CAS 21531-44-2) lack the fluorine atom's unique electronic effects on metabolic stability, membrane permeability, and hydrogen bonding potential that are essential for fluorine-enabled medicinal chemistry applications .

Quantitative Differentiation of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid Versus Structural Analogs and Positional Isomers


Stereochemical Identity and Chiral Purity: Defined (1R,3S) Configuration versus Racemic and Undefined Stereoisomers

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is supplied as a defined single stereoisomer with the absolute (1R,3S) configuration, in contrast to the commercially available racemic 3-(fluoromethyl)cyclohexane-1-carboxylic acid (CAS 1785089-18-0) which lacks defined stereochemistry . In stereochemically analogous (1R,3S)- versus (1S,3R)-3-aminocyclohexanecarboxylic acid systems, stereochemical inversion produced a greater than 20-fold reduction in GABA uptake inhibitory potency in rat brain slice assays, demonstrating that stereochemistry in cyclohexane carboxylic acid derivatives is a critical determinant of biological activity [1]. The defined (1R,3S) configuration enables reproducible stereochemical outcomes in downstream reactions including amide coupling and esterification where stereochemical integrity must be preserved .

Chiral synthesis Enantioselective catalysis Stereochemical SAR

Substitution Pattern Specificity: 3-Position Fluoromethyl versus 4-Position and 2-Position Isomers

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid positions the fluoromethyl substituent at the 3-position (meta-like) of the cyclohexane ring relative to the carboxylic acid group, distinguishing it from the 4-position (para-like) isomer (CAS 220573-27-3) and the 2-position (ortho-like) isomer (CAS 1421603-44-2) . The 4-position isomer 4-(fluoromethyl)cyclohexanecarboxylic acid (4-FCA) has been characterized as a modulator of epithelial-mesenchymal transition and inhibitor of mitochondrial function, with reported activity in inducing apoptosis in cancer cells via inhibition of histone H3 lysine acetylation . The 3-substitution pattern of the target compound produces a distinct spatial relationship (approximately 2.5 Å shorter carboxylic acid-to-fluoromethyl distance than the 4-substituted isomer) and altered conformational preferences that cannot be achieved with alternative substitution patterns [1].

Positional isomer SAR Medicinal chemistry Lead optimization

Fluorine-Enabled Property Modulation: Metabolic Stability and Lipophilicity versus Non-Fluorinated Analogs

The fluoromethyl substituent in (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid introduces distinct physicochemical properties compared to non-fluorinated analogs such as (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid (CAS 21531-44-2) . The fluorine atom contributes to increased lipophilicity (predicted XLogP3-AA = 1.6 for the fluorinated cyclohexane carboxylic acid scaffold) [1] and enhanced metabolic stability via the strength of the carbon-fluorine bond (bond dissociation energy ~105 kcal/mol) which resists oxidative metabolism at the fluoromethyl position [2]. In general medicinal chemistry applications, fluorination of saturated carbocyclic scaffolds has been associated with 2- to 10-fold improvements in metabolic half-life in liver microsome assays and 0.3 to 0.5 log unit increases in logD compared to corresponding hydroxyl analogs [3]. The carboxylic acid group provides a hydrogen bond donor/acceptor pair (HBD count = 1, HBA count = 3) with topological polar surface area of 37.3 Ų, balancing polarity for aqueous solubility while maintaining sufficient lipophilicity for membrane permeability .

Metabolic stability Fluorine medicinal chemistry PK optimization

Chiral Carboxylic Acid Scaffold Utility: Versatile Synthetic Handle for Amide and Ester Derivatization

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid provides a versatile carboxylic acid functional group (HBD count = 1, HBA count = 3) suitable for a range of stereospecific derivatization reactions including amide bond formation, esterification, and reduction to the corresponding alcohol . The compound's carboxylic acid reactivity profile enables efficient coupling under standard conditions (e.g., HATU/DIPEA or EDC/HOBt) while the defined (1R,3S) stereochemistry ensures stereochemical integrity is preserved in downstream intermediates . In contrast to ester derivatives such as fluoromethyl cyclohexanecarboxylate (CAS 166331-85-7), the free carboxylic acid eliminates the additional synthetic step of ester hydrolysis while providing direct access to amide bond formation—the most common linkage in pharmaceutical compounds . The predicted LogP of 1.85 and TPSA of 37.3 Ų indicate suitable physicochemical properties for both solution-phase and solid-phase synthesis applications .

Amide coupling Chiral pool synthesis Peptidomimetics

Optimal Application Scenarios for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid in Pharmaceutical R&D and Chemical Synthesis


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (1R,3S) Stereochemistry

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid serves as a stereochemically defined building block for the construction of chiral pharmaceutical intermediates where the absolute (1R,3S) configuration is essential for downstream target engagement. The compound's 98% purity and defined stereochemistry enable reproducible amide coupling and esterification reactions with preservation of chiral integrity, avoiding the confounding effects of racemic mixtures such as CAS 1785089-18-0 . This application scenario is particularly relevant for the synthesis of conformationally constrained peptidomimetics, GABA analogs, and chiral fluorinated scaffolds where stereochemical inversion in analogous systems has been shown to produce greater than 20-fold differences in biological activity [1].

Structure-Activity Relationship (SAR) Studies Exploring Fluoromethyl Substitution Position Effects in Cyclohexane Carboxylic Acid Series

This compound enables systematic SAR investigations comparing the effects of 3-position (meta-like) fluoromethyl substitution versus 2-position (ortho-like) and 4-position (para-like) positional isomers . Unlike the 4-position isomer 4-FCA, which has been characterized as an EMT modulator and mitochondrial inhibitor , the 3-substitution pattern of the target compound provides a distinct spatial orientation between the carboxylic acid and fluoromethyl groups (approximately 2.5 Å shorter intramolecular distance). This structural differentiation allows medicinal chemistry teams to probe the optimal substitution geometry for target binding and to generate matched molecular pair (MMP) data quantifying the contribution of fluoromethyl substitution position to potency, selectivity, and ADME properties.

Fluorine-Enabled Lead Optimization for Enhanced Metabolic Stability and Modulated Lipophilicity

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid provides a fluorinated scaffold for lead optimization campaigns requiring enhanced metabolic stability relative to non-fluorinated hydroxy or alkyl analogs . The C-F bond (bond dissociation energy ~105 kcal/mol) confers resistance to oxidative metabolism at the fluoromethyl position, with class-level fluorination of saturated carbocyclic scaffolds associated with 2- to 10-fold improvements in metabolic half-life . The compound's predicted XLogP3-AA of 1.6 balances lipophilicity for membrane permeability with sufficient polarity (TPSA = 37.3 Ų) for aqueous solubility [1]. This application scenario is particularly relevant for hit-to-lead and lead optimization stages where improving PK properties while maintaining target potency is a critical development hurdle.

Chiral Pool Synthesis of Fluorine-Containing Conformationally Constrained Amino Acid and Peptide Analogs

The carboxylic acid functional group of (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid provides a versatile synthetic handle for the construction of fluorinated, conformationally constrained amino acid analogs and peptidomimetics . Unlike ester derivatives such as fluoromethyl cyclohexanecarboxylate (CAS 166331-85-7) that require an additional hydrolysis step, the free carboxylic acid enables direct amide bond formation under standard coupling conditions . The cyclohexane ring confers conformational constraint, the (1R,3S) stereochemistry provides chiral definition, and the fluoromethyl group introduces fluorine-specific properties including modulated basicity of proximal amines and altered hydrogen bonding potential [1]. This combination makes the compound suitable for the synthesis of fluorinated peptide isosteres, constrained GABA analogs (where stereochemistry is critical for activity), and other bioactive molecules incorporating a chiral, fluorinated cyclohexane core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.